![molecular formula C10H6BrCl2N B13916949 7-Bromo-2,4-dichloro-8-methylquinoline](/img/structure/B13916949.png)
7-Bromo-2,4-dichloro-8-methylquinoline
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Overview
Description
7-Bromo-2,4-dichloro-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the quinoline ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-2,4-dichloro-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-chloro-4,8-dimethylquinoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 8-Bromo-2-methylquinoline
- 4-Bromo-7-chloro-8-methylquinoline
Uniqueness
7-Bromo-2,4-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
Molecular Formula |
C10H6BrCl2N |
---|---|
Molecular Weight |
290.97 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-8(12)4-9(13)14-10(5)6/h2-4H,1H3 |
InChI Key |
MTULLMRRHOHQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)Br |
Origin of Product |
United States |
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